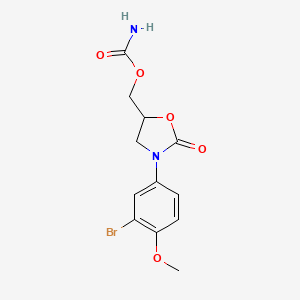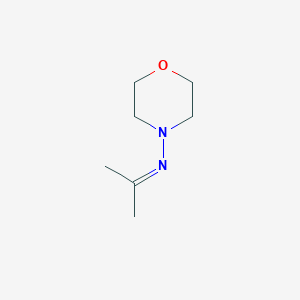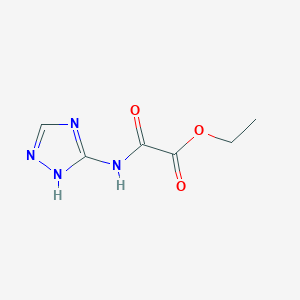
3-(Furan-2-yl)-L-alanylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(2-Amino-3-(furan-2-yl)propanamido)acetic acid is a chiral amino acid derivative that features a furan ring, an amino group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Amino-3-(furan-2-yl)propanamido)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxylic acid and (S)-2-amino-3-bromopropanoic acid.
Coupling Reaction: The furan-2-carboxylic acid is first activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Amidation: The activated furan-2-carboxylic acid is then reacted with (S)-2-amino-3-bromopropanoic acid to form the desired amide bond under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure (S)-2-(2-Amino-3-(furan-2-yl)propanamido)acetic acid.
Industrial Production Methods
Industrial production methods for (S)-2-(2-Amino-3-(furan-2-yl)propanamido)acetic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(2-Amino-3-(furan-2-yl)propanamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted amides or esters.
Aplicaciones Científicas De Investigación
(S)-2-(2-Amino-3-(furan-2-yl)propanamido)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (S)-2-(2-Amino-3-(furan-2-yl)propanamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound can inhibit or activate enzymes, alter signal transduction pathways, and affect cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(2-Amino-3-(thiophen-2-yl)propanamido)acetic acid: Similar structure but with a thiophene ring instead of a furan ring.
(S)-2-(2-Amino-3-(pyridin-2-yl)propanamido)acetic acid: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
(S)-2-(2-Amino-3-(furan-2-yl)propanamido)acetic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to its analogs, making it a valuable compound for research and development.
Propiedades
Número CAS |
918957-67-2 |
|---|---|
Fórmula molecular |
C9H12N2O4 |
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
2-[[(2S)-2-amino-3-(furan-2-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C9H12N2O4/c10-7(4-6-2-1-3-15-6)9(14)11-5-8(12)13/h1-3,7H,4-5,10H2,(H,11,14)(H,12,13)/t7-/m0/s1 |
Clave InChI |
FPPXXXHREPXDRN-ZETCQYMHSA-N |
SMILES isomérico |
C1=COC(=C1)C[C@@H](C(=O)NCC(=O)O)N |
SMILES canónico |
C1=COC(=C1)CC(C(=O)NCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(4-Aminobutyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B15214847.png)


![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide](/img/structure/B15214868.png)
![Imidazo[1,2-a]pyrazin-8-amine, 6-bromo-3-(methoxymethyl)-N-methyl-](/img/structure/B15214881.png)




![5-Chloro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15214930.png)

![N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)glycine](/img/structure/B15214940.png)

